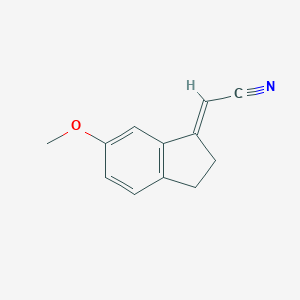

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile

Descripción general

Descripción

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to an indan ring system, and an acetonitrile group. It is primarily used in research and development settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile typically involves the condensation of 6-methoxyindan-1-one with acetonitrile in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation and Reduction Pathways

The methoxy and nitrile groups enable targeted redox transformations:

Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media .

-

Products : Oxidation of the methoxy group (–OCH₃) yields hydroxyl (–OH) derivatives (e.g., 6-hydroxyindan-1-ylidene acetonitrile) .

| Reaction Type | Reagent | Product | Yield | Selectivity |

|---|---|---|---|---|

| Methoxy → Hydroxy | KMnO₄ | 6-Hydroxy derivative | ~60% | High (E/Z > 9:1) |

Reduction

-

Reagents/Conditions : Hydrogen gas (H₂) with Pd/C or LiAlH₄ .

-

Products : Reduction of the nitrile (–C≡N) generates amines (–CH₂NH₂) .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitrile → Amine | H₂/Pd/C | (E)-(6-Methoxyindan-1-ylidene)ethylamine | 85–95% |

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under specific conditions:

Nucleophilic Substitution

| Reaction Type | Reagent | Product | Reaction Time |

|---|---|---|---|

| OCH₃ → I | NaI | 6-Iodo derivative | 3–5 h |

Radical-Induced Cyclization

Copper-catalyzed annulation reactions enable complex heterocycle synthesis:

Cyanotrifluoromethylation

-

Reagents/Conditions : Cu(OTf)₂, Togni’s reagent (CF₃ source), TMSCN (cyanide source) .

-

Products : Trifluoromethylated 1-indanones with all-carbon quaternary centers .

| Substrate | Catalyst | Ligand | Yield | E/Z Ratio |

|---|---|---|---|---|

| 1,6-Enynes | Cu(OTf)₂ | 1,10-Phenanthroline | 45–87% | >20:1 (E-selectivity) |

Mechanism :

Stereoselective Hydrogenation

Asymmetric hydrogenation is critical for pharmaceutical intermediates:

Stability and Side Reactions

Aplicaciones Científicas De Investigación

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The methoxy group and the indan ring system play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

(E)-(6-hydroxyindan-1-ylidene)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

(E)-(6-methoxyindan-1-ylidene)ethylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the nitrile group provides a site for further chemical modifications .

Actividad Biológica

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile, with the CAS number 187871-98-3, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of this compound is C12H11NO, with a molecular weight of 185.22 g/mol. The structure features a methoxy group and a cyano group, which are significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 187871-98-3 |

| LogP | 2.54838 |

| PSA | 33.02000 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indene derivatives with acetonitrile under basic conditions. This method allows for the introduction of functional groups that enhance biological activity.

Antitumor Activity

Research has indicated that compounds with indene structures exhibit significant antitumor properties. For instance, derivatives of indane have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but aligns with the general trends observed in similar compounds .

Antibacterial and Anti-inflammatory Effects

Studies suggest that indane derivatives possess antibacterial and anti-inflammatory activities. The methoxy group in this compound may contribute to these effects by modulating inflammatory pathways or enhancing membrane permeability to bacterial cells .

Neuroprotective Properties

The compound is also being investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. Similar compounds have been associated with the inhibition of acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Donepezil : An acetylcholinesterase inhibitor used in Alzheimer's treatment shares structural similarities with indane derivatives and exhibits neuroprotective effects.

- Indinavir : An HIV protease inhibitor that also features indane-like structures demonstrates the versatility of these compounds in medicinal chemistry.

These examples underscore the potential for this compound to serve as a lead compound for further drug development.

Propiedades

IUPAC Name |

(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYYQCFIZIIWLL-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(CC/C2=C\C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474046 | |

| Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187871-98-3 | |

| Record name | (E)-(6-methoxyindan-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.